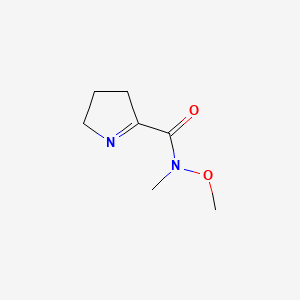
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is a specialized compound used primarily in proteomics research. It is a derivative of lysine, modified with biotin and a caproylamido linker, and further functionalized with an N-Hydroxysuccinimide (NHS) ester group. This compound is known for its ability to facilitate the biotinylation of proteins and peptides, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves several steps:
Protection of Lysine: The lysine molecule is first protected with a t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions at the amino group.
Biotinylation: The protected lysine is then reacted with biotin, which is linked via a caproylamido spacer. This step ensures that the biotin moiety is attached to the lysine.
Activation with NHS: The biotinylated lysine is then activated with N-Hydroxysuccinimide to form the NHS ester.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines in proteins and peptides, forming stable amide bonds. This reaction is commonly carried out in aqueous buffers at neutral to slightly basic pH.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid, which is a less reactive form.
Scientific Research Applications
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Protein Biotinylation: It is extensively used to biotinylate proteins and peptides, enabling their detection, purification, and immobilization using streptavidin-based systems.
Affinity Purification: Biotinylated molecules can be purified using streptavidin-coated beads or columns, facilitating the isolation of specific proteins or complexes from complex mixtures.
Immunoassays: The compound is used in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, to detect biotinylated targets.
Mechanism of Action
The primary mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the formation of stable amide bonds between the NHS ester group and primary amines in target proteins or peptides. This covalent attachment ensures that the biotin moiety is securely linked to the target molecule. The biotinylated molecules can then interact with streptavidin or avidin, which have a high affinity for biotin, enabling various downstream applications such as detection, purification, and immobilization .
Comparison with Similar Compounds
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is unique due to its specific structure and functional groups. Similar compounds include:
NHS-Biotin: A simpler biotinylation reagent that lacks the lysine and caproylamido linker, making it less specific for certain applications.
Sulfo-NHS-Biotin: A water-soluble version of NHS-Biotin, which is useful for biotinylation in aqueous environments.
Biotin-PEG-NHS: A biotinylation reagent with a polyethylene glycol (PEG) spacer, providing increased solubility and reduced steric hindrance compared to this compound.
Properties
Molecular Formula |
C31H50N6O9S |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43) |
InChI Key |
FIYZGAUPFFOJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)




![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)

![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)

